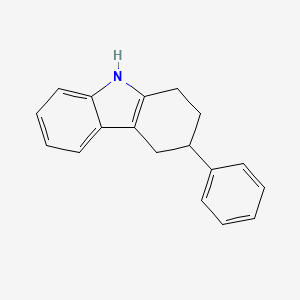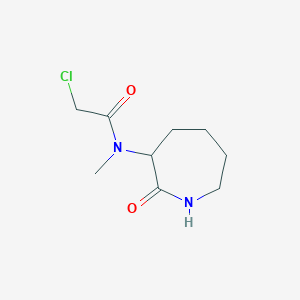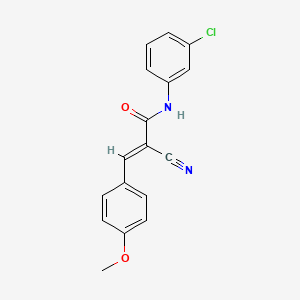
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of Nitriles. CCPA has been extensively studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders.
作用機序
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide exerts its biological effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor. The binding of this compound to the receptor leads to the activation of downstream signaling pathways, which results in the biological effects observed in various studies. This compound has been shown to have a high affinity for the adenosine A1 receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the cell cycle, leading to the inhibition of cancer cell growth. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by increasing coronary blood flow and reducing cardiac hypertrophy. In addition, this compound has been shown to improve cognitive function and reduce inflammation in neurological disorders.
実験室実験の利点と制限
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It has a high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. In addition, this compound has a high affinity for the adenosine A1 receptor, making it a potent agonist. However, this compound also has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in certain experiments. In addition, this compound has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for experiments.
将来の方向性
There are several future directions for the research on (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of this compound. In addition, studies are needed to investigate the potential synergistic effects of this compound with other chemotherapeutic agents. In cardiovascular diseases, further studies are needed to investigate the long-term effects of this compound on blood pressure and cardiac function. In addition, studies are needed to investigate the potential side effects of this compound on other organs. In neurological disorders, further studies are needed to investigate the potential therapeutic effects of this compound in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, studies are needed to investigate the potential side effects of this compound on cognitive function.
合成法
The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves the reaction between 3-chlorobenzonitrile and 4-methoxybenzaldehyde in the presence of a base, followed by the addition of 3-amino-2-propenamide. The reaction yields this compound as a yellow crystalline solid with a purity of more than 98%. The synthesis method of this compound has been optimized to increase yield and purity, making it suitable for large-scale production.
科学的研究の応用
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been studied for its potential application in cardiovascular diseases, where it has been shown to reduce blood pressure and improve cardiac function. In addition, this compound has been studied for its potential application in neurological disorders, where it has been shown to improve cognitive function and reduce inflammation.
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-7-5-12(6-8-16)9-13(11-19)17(21)20-15-4-2-3-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHHPGFILNKJHX-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

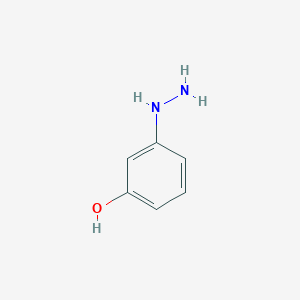
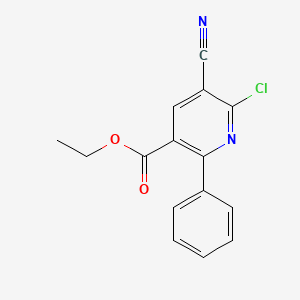



![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)
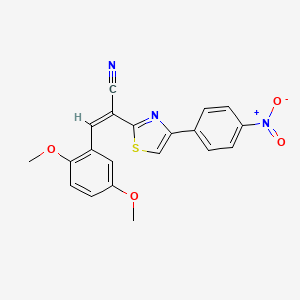


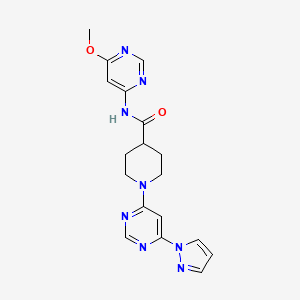
![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)
![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)
